molecular formula C11H14N2O B2765401 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine CAS No. 2202427-81-2

2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine

Cat. No. B2765401
CAS RN: 2202427-81-2
M. Wt: 190.246
InChI Key: ZUWNMOZPMMKPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazine derivative, which is commonly used as a flavoring agent in the food industry. However, recent studies have shown that this compound has several other properties that make it a promising candidate for various applications.

Scientific Research Applications

Synthetic Routes and Chemical Analysis

  • An innovative synthetic route to asymmetrically substituted methoxypyrazine derivatives was described, highlighting the synthesis's potential for producing wine flavor components and biologically active substances (Candelon et al., 2010).
  • A study on the quantitative analysis of methoxypyrazines in red wines reported for the first time, using stable isotope dilution gas chromatography-mass spectrometry, indicates methoxypyrazines' contribution to wine flavor (Allen et al., 1994).

Biological Activity

  • Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, highlighting its antiproliferative activity toward human cancer cells without significant antimicrobial or antimalarial activities at 100 nM (Minegishi et al., 2015).
  • The biosynthesis of methoxypyrazines in grape berries, which are responsible for the herbaceous/vegetal attributes in wines, was explored, showing the influence of light exposure and crop level on their concentrations (Dunlevy et al., 2013).

properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-6-12-7-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNMOZPMMKPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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